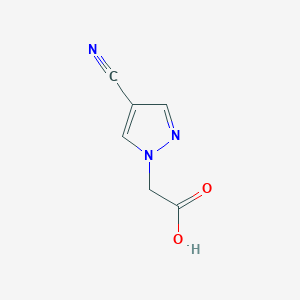

2-(4-cyano-1H-pyrazol-1-yl)acetic acid

Description

2-(4-cyano-1H-pyrazol-1-yl)acetic acid is an organic compound that features a pyrazole ring substituted with a cyano group and an acetic acid moiety

Properties

IUPAC Name |

2-(4-cyanopyrazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O2/c7-1-5-2-8-9(3-5)4-6(10)11/h2-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYWNVQLIGQBNKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CC(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1545583-99-0 | |

| Record name | 2-(4-cyano-1H-pyrazol-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyano-1H-pyrazol-1-yl)acetic acid typically involves the reaction of pyrazole derivatives with cyanoacetic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the cyanoacetic acid, followed by nucleophilic substitution on the pyrazole ring. The reaction is usually carried out in an organic solvent like ethanol or dimethyl sulfoxide at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-cyano-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly employed.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Synthetic Route Example

| Reagent | Role |

|---|---|

| Pyrazole Derivative | Starting Material |

| Cyanoacetic Acid | Reactant |

| Sodium Hydroxide | Base for Deprotonation |

| Ethanol/DMSO | Solvent |

Chemistry

In chemical research, 2-(4-cyano-1H-pyrazol-1-yl)acetic acid serves as a building block for synthesizing more complex molecules. Its structural characteristics allow for the formation of various derivatives, which can be tailored for specific applications.

The compound has garnered attention in biological studies due to its potential enzyme inhibition and receptor modulation capabilities. Notably, it interacts with the insect ryanodine receptor (RyR), disrupting calcium ion channels, which leads to paralysis and death in insects, positioning it as a candidate for insecticides.

Case Study: Insecticidal Properties

Research indicates that the compound's action on RyR can effectively control pest populations, making it valuable in agricultural applications.

Medicinal Chemistry

Ongoing research is exploring the potential of this compound as a therapeutic agent against various diseases. Its anticancer properties have been investigated, with studies showing that derivatives of this compound exhibit significant inhibitory effects on tumor cell lines such as breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460) .

Case Study: Antitumor Activity

A study evaluated several pyrazole derivatives for their anticancer activity against human tumor cell lines, revealing that some compounds demonstrated higher inhibitory effects than traditional chemotherapeutics like doxorubicin .

Industrial Applications

In industry, this compound is utilized in developing new materials with specific properties. Its unique structure allows for modifications that enhance the performance of polymers and coatings used in various applications.

Summary of Biological Activities

| Activity | Description |

|---|---|

| Insecticide | Disrupts calcium channels in insects via RyR interaction |

| Anticancer | Exhibits inhibitory effects on multiple tumor cell lines |

| Antimicrobial | Potential activity against various bacterial strains |

Mechanism of Action

The mechanism of action of 2-(4-cyano-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the pyrazole ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

- (4-Cyano-pyrazol-1-YL)-butyric acid

- (4-Cyano-pyrazol-1-YL)-but-2-enoic acid dimethylamide

Uniqueness

2-(4-cyano-1H-pyrazol-1-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications.

Biological Activity

2-(4-cyano-1H-pyrazol-1-yl)acetic acid is an organic compound characterized by a pyrazole ring with a cyano group and an acetic acid moiety. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities, particularly in enzyme inhibition and receptor modulation.

The primary mode of action for this compound involves its interaction with the insect ryanodine receptor (RyR). This interaction disrupts calcium ion channels, leading to paralysis and death in insects, which positions the compound as a potential insecticide. In addition to its insecticidal properties, research indicates that it may also exhibit antimicrobial and anticancer activities.

Antimicrobial Activity

Recent studies have shown that derivatives of pyrazole, including this compound, possess significant antimicrobial properties against various pathogens. For instance, compounds derived from pyrazole structures have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus and other antibiotic-resistant bacteria . The minimum inhibitory concentration (MIC) values for several derivatives indicate strong activity, with some exhibiting MIC values as low as 0.22 µg/mL .

Antitumor Activity

Research into the antitumor potential of pyrazole derivatives has revealed promising results. A study evaluating the activity of various pyrazole compounds against human tumor cell lines such as MCF-7 (breast cancer) and NCI-H460 (lung cancer) found that certain derivatives exhibited higher inhibitory effects than the reference drug doxorubicin . The presence of the cyano group in these compounds appears to enhance their growth inhibitory effects compared to other substituents .

Case Studies and Experimental Data

-

Antimicrobial Evaluation :

- A study reported that specific pyrazole derivatives showed excellent antimicrobial activities with inhibition zones ranging from 15 to 30 mm against various pathogens. The time-kill assay indicated that these compounds could effectively eradicate biofilms formed by Staphylococcus aureus and Enterococcus faecalis .

-

Antitumor Studies :

- In a comparative analysis, several pyrazole derivatives were tested against three human tumor cell lines (MCF-7, NCI-H460, SF-268). Compounds with a cyano group exhibited significantly higher growth inhibition compared to those without it. The study highlighted that modifications to the pyrazole structure could lead to enhanced antitumor activity .

Table of Biological Activities

| Activity Type | Compound | Target Pathogen/Cancer Type | MIC/MBC (µg/mL) | Effectiveness |

|---|---|---|---|---|

| Antimicrobial | This compound | Staphylococcus aureus | 0.22 - 0.25 | High |

| Antitumor | Various pyrazole derivatives | MCF-7 (Breast Cancer) | Varies | Higher than Doxorubicin |

| Insecticidal | This compound | Insect RyR | Not specified | Effective |

Q & A

Advanced Research Question

- Molecular docking : Use Glide (Schrödinger) with high-precision scoring (GlideScore 2.5) to predict binding affinities to enzymes like cytochrome P450 or kinases. Glide accounts for solvation effects and penalizes non-physical ligand-protein interactions .

- Molecular dynamics (MD) simulations : Employ AMBER or GROMACS to analyze stability of ligand-receptor complexes over 100-ns trajectories. Focus on RMSD fluctuations (<2 Å) and hydrogen-bond persistence .

- DFT calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict electrostatic potential surfaces and reactive sites .

How can reaction conditions be optimized to improve synthetic yield and selectivity?

Advanced Research Question

- Design of Experiments (DoE) : Apply a Box-Behnken design to optimize temperature (70–100°C), solvent (DMF vs. THF), and catalyst loading (e.g., Pd/C). Response surface methodology identifies critical factors .

- Kinetic monitoring : Use in situ FT-IR or Raman spectroscopy to track intermediate formation and adjust reaction time dynamically.

- Green chemistry principles : Replace halogenated solvents with cyclopentyl methyl ether (CPME) to improve sustainability without compromising yield .

How should researchers resolve contradictions in crystallographic data during structure refinement?

Advanced Research Question

Discrepancies in crystallographic data (e.g., R-factor >5%) may arise from twinning or disordered solvent. Mitigation strategies include:

- SHELXD for dual-space structure solution to handle pseudo-symmetry .

- TWINLAW (in SHELXL ) to refine twinned data with a BASF parameter .

- PLATON/SQUEEZE to model disordered solvent regions and improve electron density maps .

What strategies are used to analyze its potential as an enzyme inhibitor or antimicrobial agent?

Advanced Research Question

- Enzyme inhibition assays : Conduct UV-Vis-based kinetics (e.g., for acetylcholinesterase) using the Ellman method. Calculate IC₅₀ via nonlinear regression .

- MIC determination : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines). Synergy studies with β-lactams can assess combinatorial effects .

- Resistance profiling : Perform whole-genome sequencing of mutant strains to identify SNPs in target enzymes (e.g., DNA gyrase) .

How can spectroscopic data be interpreted to distinguish between tautomeric forms of the pyrazole ring?

Advanced Research Question

- ¹H-¹H NOESY NMR : Detect through-space correlations between pyrazole protons and adjacent groups to confirm tautomer dominance (e.g., 1H vs. 2H forms) .

- ¹³C NMR : Chemical shifts for C4 (cyano-substituted carbon) typically appear at δ ≈ 115–120 ppm, while C3 (adjacent to N) resonates at δ ≈ 140–150 ppm .

- Variable-temperature NMR : Monitor coalescence of signals to evaluate tautomeric equilibrium dynamics .

What experimental and computational approaches validate the compound’s stability under physiological conditions?

Advanced Research Question

- Simulated gastric fluid (SGF) assay : Incubate at pH 1.2 (37°C, 2h) and analyze degradation via LC-MS. >90% recovery indicates gastric stability .

- Plasma stability : Use human plasma (37°C, 24h) with UHPLC-QTOF to detect metabolites like hydrolyzed carboxylic acid derivatives .

- pKa prediction : Employ MarvinSketch (ChemAxon) to estimate ionization states and guide formulation studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.